molecular formula C17H20N2O5 B11174353 1,3-Bis(2,5-dimethoxyphenyl)urea CAS No. 1240-72-8

1,3-Bis(2,5-dimethoxyphenyl)urea

Cat. No.: B11174353
CAS No.: 1240-72-8
M. Wt: 332.4 g/mol
InChI Key: GXMYIWLJMJOXNI-UHFFFAOYSA-N
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Description

1,3-Bis(2,5-dimethoxyphenyl)urea is an organic compound with the molecular formula C17H20N2O5. It is a derivative of urea, featuring two 2,5-dimethoxyphenyl groups attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,5-dimethoxyphenyl)urea can be synthesized through the reaction of 2,5-dimethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds via the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 2,5-dimethoxyaniline to form the desired urea derivative .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like phosgene or triphosgene .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2,5-dimethoxyphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Properties

CAS No.

1240-72-8

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-bis(2,5-dimethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O5/c1-21-11-5-7-15(23-3)13(9-11)18-17(20)19-14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

GXMYIWLJMJOXNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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